molecular formula C26H27N3O4S2 B2876474 Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 851410-56-5

Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2876474
CAS No.: 851410-56-5
M. Wt: 509.64
InChI Key: NABTVXKYMZGYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin ring, an ethyl ester group, and a phenethyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For instance, the amide bond could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethyl ester group might make it more lipophilic, while the sulfur atom in the thieno[3,2-d]pyrimidin ring might contribute to its reactivity .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2009) explores the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their use as antitumor agents. The thieno[2,3-d]pyrimidine ring demonstrates a "folate" binding mode, with significant inhibition observed against tumor cells, suggesting its potential in cancer therapy. The synthesis process involves coupling with L-glutamic acid diethyl ester and saponification, revealing the critical role of the 6-ethyl substitution in enhancing potency and tumor inhibition spectrum in vitro compared to the 6-methyl analogue (Gangjee et al., 2009).

Molecular Docking and Nonlinear Optical Properties

El-Azab et al. (2016) performed FT-IR, FT-Raman spectra analysis, and molecular docking studies on a similar compound, highlighting its stability and charge delocalization via natural bond orbital analysis. The molecular docking results suggest the compound's inhibitory activity against the pyrrole inhibitor, with significant binding affinity. This study emphasizes the compound's potential in drug discovery, especially concerning its nonlinear optical properties and potential sites for nucleophilic attack (El-Azab et al., 2016).

Future Directions

The study of novel thieno[3,2-d]pyrimidin derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on exploring the biological activity of this compound and its potential uses in medicine .

Properties

IUPAC Name

ethyl 4-[[2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-33-25(32)19-9-11-20(12-10-19)27-22(30)16-34-26-28-21-15-17(2)35-23(21)24(31)29(26)14-13-18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABTVXKYMZGYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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